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Compound of Interest

Compound Name:
6-Bromo-2-cyclopropylquinoline-4-

carboxylic acid

Cat. No.: B1267072 Get Quote

CAS Number: 313241-16-6

For Correspondence: Researchers, scientists, and drug development professionals.

Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylquinoline-
4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific

experimental data on this exact molecule is limited in publicly accessible literature, this

document extrapolates from closely related analogues and established synthetic

methodologies to provide a detailed resource for researchers. The guide covers its chemical

identity, potential synthetic routes based on classical quinoline syntheses, and its putative

biological relevance, particularly as a potential inhibitor of dihydroorotate dehydrogenase

(DHODH). Methodologies for key experimental procedures are detailed, and logical workflows

are visualized to aid in the design and execution of further research.

Chemical Identity and Properties
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by

a bromine substituent at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic

acid at the 4-position. These features make it a subject of interest for structure-activity

relationship (SAR) studies in drug discovery.
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Property Value Source

CAS Number 313241-16-6 [1]

Molecular Formula C₁₃H₁₀BrNO₂ BenchChem

Molecular Weight 292.13 g/mol BenchChem

Canonical SMILES
C1=CC2=C(C=C1Br)C(=CC(=

N2)C3CC3)C(=O)O
PubChem

InChI Key
CPGMJISXVAOPHO-

UHFFFAOYSA-N
PubChem

Appearance
White to off-white solid

(Predicted)
N/A

Solubility

Poorly soluble in water; soluble

in organic solvents like DMSO

and DMF (Predicted)

N/A

Potential Synthetic Pathways
The synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is not explicitly detailed

in readily available scientific literature. However, its structure lends itself to well-established

methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction (Proposed)
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl

compound containing an α-methylene group under basic conditions. For the target compound,

this would involve the reaction of 5-bromoisatin with cyclopropyl methyl ketone.

Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of potassium hydroxide (2.0 eq.) in ethanol/water (3:1), add 5-

bromoisatin (1.0 eq.).

Addition of Ketone: Slowly add cyclopropyl methyl ketone (1.2 eq.) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and acidify with

concentrated hydrochloric acid to a pH of approximately 4-5.

Isolation: The precipitated product is collected by filtration, washed with water, and then with

a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system such as ethanol/water or by column chromatography.

5-Bromoisatin

CondensationCyclopropyl methyl ketone

KOH, EtOH/H₂O

Reflux 6-Bromo-2-cyclopropyl-
quinoline-4-carboxylic acid

Click to download full resolution via product page

Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction (Alternative Proposed)
The Doebner reaction provides an alternative route, typically involving an aniline, an aldehyde,

and pyruvic acid. For the synthesis of the target compound, a variation would be required, likely

using 4-bromoaniline, cyclopropanecarbaldehyde, and pyruvic acid.

Experimental Protocol (Hypothetical):

Reactant Mixture: In a round-bottom flask, combine 4-bromoaniline (1.0 eq.),

cyclopropanecarbaldehyde (1.1 eq.), and pyruvic acid (1.2 eq.) in ethanol.
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Reflux: Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature,

which should induce precipitation of the product.

Isolation: Filter the solid product and wash thoroughly with cold ethanol and then water.

Purification: Recrystallize the crude product from a suitable solvent like ethanol or a mixture

of DMF and water to obtain the pure compound.

Putative Biological Activity and Mechanism of
Action
While no specific biological data has been published for 6-Bromo-2-cyclopropylquinoline-4-
carboxylic acid, its structural features are present in compounds known to inhibit

dihydroorotate dehydrogenase (DHODH).

Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this

enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA

synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the

development of anticancer and antiviral agents.

The general pharmacophore for quinoline-4-carboxylic acid-based DHODH inhibitors includes:

A hydrophobic group at the C2 position. The cyclopropyl group in the target compound fits

this requirement.

A carboxylic acid at the C4 position, which is crucial for binding to the enzyme's active site.

Substituents on the benzo portion of the quinoline ring can modulate activity and

pharmacokinetic properties. The bromine at the C6 position is a common substituent in

medicinal chemistry used to explore SAR.

Structure-Activity Relationship (SAR) Insights from Analogues:
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Studies on similar quinoline carboxylic acids have shown that bulky, hydrophobic substituents

at the C2 position are necessary for potent DHODH inhibition. The carboxylic acid at the C4

position is critical for activity, likely forming key interactions with the enzyme.

6-Bromo-2-cyclopropyl-
quinoline-4-carboxylic acid
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Click to download full resolution via product page

Caption: Putative mechanism of action via DHODH inhibition.

Experimental Protocol for DHODH Inhibition Assay
(General)
This protocol outlines a general procedure for evaluating the inhibitory activity of a compound

against human DHODH.

Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified.

A reaction buffer is prepared containing a suitable detergent, and the substrates
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(dihydroorotate and a suitable electron acceptor like decylubiquinone) are prepared in

appropriate solvents.

Assay Procedure:

Add the test compound (dissolved in DMSO) at various concentrations to a 96-well plate.

Add the enzyme solution and incubate for a pre-determined time at room temperature.

Initiate the reaction by adding the substrates.

Monitor the reduction of a colorimetric or fluorometric probe that is coupled to the oxidation

of dihydroorotate over time using a plate reader.

Data Analysis:

Calculate the initial reaction rates from the kinetic reads.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Parameter Description

Enzyme
Recombinant human Dihydroorotate

Dehydrogenase (hDHODH)

Substrates Dihydroorotate, Decylubiquinone

Detection Method Spectrophotometric or Fluorometric

Endpoint IC₅₀ (half-maximal inhibitory concentration)

Conclusion and Future Directions
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid represents an intriguing scaffold for

medicinal chemistry research. Based on the well-established synthetic routes for quinolines

and the known SAR of related compounds as DHODH inhibitors, this molecule holds potential

as a starting point for the development of novel therapeutic agents. Future research should
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focus on the definitive synthesis and characterization of this compound, followed by in vitro

evaluation of its activity against DHODH and a panel of cancer cell lines. Subsequent

optimization of the structure based on these findings could lead to the discovery of potent and

selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

